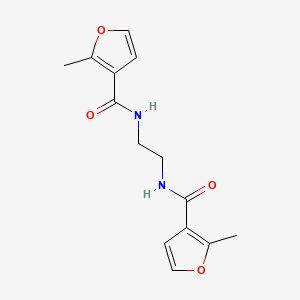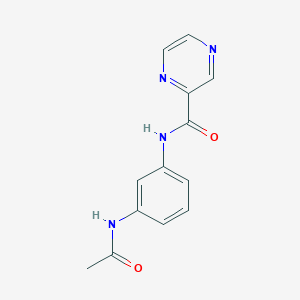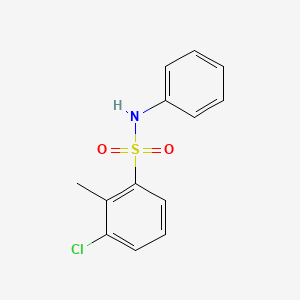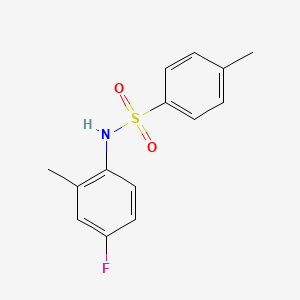
N,N'-ethane-1,2-diylbis(2-methylfuran-3-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its dual furan rings, which are substituted with methyl and formamido groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan rings. One common method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react in the presence of acid catalysts to form furan rings . The methyl and formamido groups are then introduced through subsequent reactions, such as alkylation and amidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of furfural or furfuryl alcohol using copper-aluminum or copper-chromium catalysts under specific conditions (pressure: 0.29–0.49 MPa, temperature: 200–210°C, hydrogen to furfural ratio: 10:1) . These conditions ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, furanones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s formamido group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan rings can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with a single methyl group.
Furan-3-carboxamide: Lacks the methyl and formamido substitutions.
2-Methyl-3-furancarboxylic acid: Contains a carboxylic acid group instead of the formamido group.
Uniqueness
2-METHYL-N-{2-[(2-METHYLFURAN-3-YL)FORMAMIDO]ETHYL}FURAN-3-CARBOXAMIDE is unique due to its dual furan rings and specific substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]ethyl]furan-3-carboxamide |
InChI |
InChI=1S/C14H16N2O4/c1-9-11(3-7-19-9)13(17)15-5-6-16-14(18)12-4-8-20-10(12)2/h3-4,7-8H,5-6H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
UOUVNJJANUMBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCNC(=O)C2=C(OC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide](/img/structure/B10972771.png)



![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10972801.png)
methanone](/img/structure/B10972812.png)
![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10972822.png)

![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10972828.png)
![3-Chloro-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10972832.png)
![Methyl 4-methyl-3-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10972837.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B10972862.png)
![2-[(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10972869.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10972870.png)
